molecular formula C8H10ClNO2 B13949622 1-(2-Chloropyridin-4-yl)propane-1,3-diol

1-(2-Chloropyridin-4-yl)propane-1,3-diol

Cat. No.: B13949622
M. Wt: 187.62 g/mol
InChI Key: IAHIFFJMNLIFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Application and Value 1-(2-Chloropyridin-4-yl)propane-1,3-diol is a valuable chemical intermediate in organic and medicinal chemistry research. Its structure, featuring both a chloropyridine ring and a flexible 1,3-diol chain, makes it a versatile building block for constructing more complex molecules, particularly in the synthesis of potential bioactive compounds and specialized materials . Applications and Uses This compound is primarily used in research and development as a precursor. A closely related diol compound has been utilized in the synthesis of novel pyridinium-based ionic liquids, which serve as promoters and green solvents for organic transformations, such as the Knoevenagel condensation . The chloropyridine moiety is a key reactive site for further functionalization via metal-catalyzed cross-coupling reactions, while the diol group can be used to introduce solubility or as a linking handle. Researchers employ this compound in the exploration of new pharmaceutical agents, including the development of molecules with reported antitumor properties . Safety and Handling Consult the Safety Data Sheet (SDS) before use. Similar chloropyridine compounds may cause skin and eye irritation and may be harmful if swallowed . Use appropriate personal protective equipment and handle only in a well-ventilated environment, such as a fume hood. Intended Use This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)propane-1,3-diol

InChI

InChI=1S/C8H10ClNO2/c9-8-5-6(1-3-10-8)7(12)2-4-11/h1,3,5,7,11-12H,2,4H2

InChI Key

IAHIFFJMNLIFIL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(CCO)O)Cl

Origin of Product

United States

Preparation Methods

Direct Substitution via Halopyridine Derivatives and Diol Precursors

One common approach involves nucleophilic substitution reactions where a halogenated pyridine derivative (e.g., 2-chloropyridin-4-yl halide) is reacted with a propane-1,3-diol or its derivative under controlled conditions to form the desired C-C or C-O bond.

  • Typical Reaction Conditions:
    • Use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to enhance nucleophilicity.
    • Base catalysis (e.g., potassium carbonate) to deprotonate the diol hydroxyl groups, increasing their nucleophilicity.
    • Temperature control to avoid side reactions such as elimination or over-substitution.

This method requires careful control to avoid dechlorination or substitution at undesired positions on the pyridine ring.

Multi-Step Synthesis via Pyridine Functionalization and Subsequent Reduction

An alternative approach involves:

This approach benefits from higher selectivity and yields but requires additional synthetic steps.

Catalytic Hydrogenolysis and Reduction Routes

Based on insights from 1,3-propanediol synthesis literature, catalytic hydrogenolysis of glycerol derivatives or related intermediates can be adapted for the preparation of propane-1,3-diol derivatives bearing heteroaromatic substituents.

  • Catalysts such as platinum supported on WOx/Al2O3 have been used effectively for selective hydrogenolysis to 1,3-propanediol derivatives.
  • The process involves dehydration to form 3-hydroxypropanal intermediates, followed by hydrogenation.
  • While direct application to chloropyridinyl-substituted diols is less documented, such catalytic routes offer potential for scalable synthesis.

Patent-Disclosed Processes for Related Chloropyridinyl Compounds

Several patent documents describe processes for chloropyridinyl-substituted intermediates, which can be adapted or provide insight into the preparation of 1-(2-chloropyridin-4-yl)propane-1,3-diol:

  • Use of succinic acid treatment and solvent/anti-solvent crystallization for purification.
  • Reduction of intermediate amides or nitriles to amines or alcohols.
  • Coupling reactions using coupling agents and bases in polar aprotic solvents.
  • Particle size reduction techniques such as micronization to improve product handling and purity.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations References
Direct nucleophilic substitution of halopyridine and diol Reaction of 2-chloropyridin-4-yl halide with propane-1,3-diol under base catalysis Simple, fewer steps Risk of side reactions, requires careful control
Multi-step synthesis with protecting groups Functionalize pyridine, couple with protected diol, then deprotect High selectivity, better yields More synthetic steps, longer process
Catalytic hydrogenolysis of glycerol derivatives Dehydration to 3-HPA, hydrogenation with noble metal catalysts Scalable, environmentally friendly Less direct for chloropyridinyl derivatives
Patent-based crystallization and purification Use of succinic acid, solvent/anti-solvent crystallization, particle size reduction Improved purity and handling Requires optimization for each compound

Research Findings and Analysis

  • The direct substitution method is widely used for similar compounds but requires optimization to prevent dechlorination or multiple substitutions.
  • The multi-step approach offers better control over regioselectivity and functional group compatibility, especially when sensitive groups like chlorine are present.
  • Catalytic hydrogenolysis methods are promising for industrial scale-up of 1,3-propanediol derivatives but have limited direct reports on chloropyridinyl analogs.
  • Patent literature provides valuable process insights, including solvent choices, reaction conditions, and purification techniques that enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The chlorine atom and the diol moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(2-Chloropyridin-4-yl)propane-1,3-diol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Source/Application
1-(2-Chloropyridin-4-yl)propane-1,3-diol C₈H₉ClNO₂ 186.5 2-Chloropyridin-4-yl Diol, pyridine, chlorine Synthetic (pharmaceutical intermediate)
1-(2,4-Dichlorophenyl)propane-1,3-diol C₉H₁₀Cl₂O₂ 221.0 2,4-Dichlorophenyl Diol, benzene, chlorine Commercial (chemical catalog)
2-(4-Hydroxyphenyl)propane-1,3-diol C₉H₁₂O₄ 184.19 4-Hydroxyphenyl Diol, benzene, hydroxyl Natural product (plant extract)
2-Nitro-1-pyridin-4-yl-propane-1,3-diol C₈H₁₀N₂O₄ 198.18 Pyridin-4-yl, nitro Diol, pyridine, nitro Commercial (research chemical)
1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diol C₁₀H₁₄O₄ 198.22 4-Hydroxy-3-methoxyphenyl Diol, benzene, methoxy, hydroxyl Natural/synthetic (lignin model)

Key Comparative Findings

Electronic and Steric Effects
  • Chloropyridine vs. Chlorophenyl : The pyridine ring in the target compound introduces aromatic nitrogen, enhancing polarity and hydrogen-bonding capacity compared to 1-(2,4-dichlorophenyl)propane-1,3-diol. The electron-withdrawing chlorine on pyridine further increases acidity of the hydroxyl groups relative to phenyl analogs .
Physicochemical Properties
  • Solubility: The pyridine ring in the target compound enhances solubility in polar solvents (e.g., DMSO, methanol) compared to phenyl-substituted diols, which are more lipophilic .
  • Steric Considerations : Bulky substituents (e.g., methoxy groups in 1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol) hinder rotational freedom, whereas the chloropyridine group offers a balance of steric bulk and electronic effects .

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